

Technical Guide: Adenine-13C5,15N5 for Advanced Research Applications

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Compound of Interest

Compound Name: Adenine-13C5,15N5

Cat. No.: B12363940

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This technical guide provides comprehensive information on **Adenine-13C5,15N5**, a stable isotope-labeled compound crucial for researchers, scientists, and drug development professionals. The guide details its physicochemical properties, experimental protocols for its use in metabolic studies, and visual representations of relevant pathways and workflows.

Core Compound Data: Physicochemical Properties

Stable isotope-labeled adenine, particularly the dual-labeled **Adenine-13C5,15N5**, serves as a powerful tracer in metabolic research. Its increased mass allows for unambiguous tracking and quantification by mass spectrometry and specialized NMR techniques. Below is a comparison of its properties with related compounds.

Property	Adenine-13C5,15N5	Adenine-13C5	Adenine (Unlabeled)
Synonyms	6-Aminopurine-13C5,15N5	6-Aminopurine-13C5	6-Aminopurine, Vitamin B4
CAS Number	Not Available	Not Publicly Assigned	73-24-5[1][2]
Molecular Formula	$^{13}\text{C}_5\text{H}_5^{15}\text{N}_5$	$^{13}\text{C}_5\text{H}_5\text{N}_5$	$\text{C}_5\text{H}_5\text{N}_5$ [1][3]
Molecular Weight	145.10 g/mol (Calculated)	140.09 g/mol [3]	135.13 g/mol
Exact Mass	145.0617 Da (Calculated)	140.0713 Da	135.0545 Da

Note: A specific CAS Registry Number for **Adenine-13C5,15N5** is not found in major public databases. Researchers should refer to the supplier's documentation for specific lot information. The molecular weight and exact mass for **Adenine-13C5,15N5** are theoretical values calculated based on the addition of five ^{13}C and five ^{15}N isotopes to the adenine structure.

Applications in Research and Drug Development

Adenine-13C5,15N5 is primarily used as a tracer to investigate biochemical pathways and cellular metabolism. Its applications include:

- **Metabolic Flux Analysis (MFA):** To quantify the rate of metabolic reactions and trace the flow of carbon and nitrogen atoms through central metabolic pathways, such as nucleotide synthesis.
- **Stable Isotope Tracing (SIT):** Utilized with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the fate of adenine in nucleic acid synthesis and energy metabolism (ATP production).
- **Quantitative Analysis:** Serves as an ideal internal standard for LC-MS or GC-MS methods, enabling precise quantification of unlabeled adenine and its metabolites in biological samples.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing isotopically labeled adenine. These protocols are intended as a guide and may require optimization for specific cell types or experimental conditions.

Protocol 1: Metabolic Labeling for Mass Spectrometry-Based Metabolomics

This protocol outlines the procedure for labeling cultured cells with **Adenine-13C5,15N5** to trace its incorporation into the cellular nucleotide pool.

- 1. Cell Culture and Labeling:** a. Culture cells to the desired confluency (typically 70-80%) in standard growth medium. b. Prepare the labeling medium by supplementing a base medium (lacking unlabeled adenine) with a known concentration of **Adenine-13C5,15N5** (e.g., 10-100 μ M). c. Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS). d. Add the prepared labeling medium to the cells and incubate for a time course determined by the specific pathway of interest (e.g., from minutes to 24 hours) to allow for the incorporation of the tracer.
- 2. Metabolite Extraction:** a. After incubation, rapidly aspirate the labeling medium. b. Place the culture dish on dry ice and add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to quench metabolic activity instantly. c. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. d. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
- 3. Sample Preparation and Analysis:** a. Transfer the supernatant containing the polar metabolites to a new tube. b. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). c. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile). d. Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) to separate and detect the labeled and unlabeled adenine-containing metabolites (e.g., AMP, ADP, ATP). e. Data analysis involves identifying the mass shifts corresponding to the incorporation of ^{13}C and ^{15}N isotopes to determine the extent of labeling and metabolic flux.

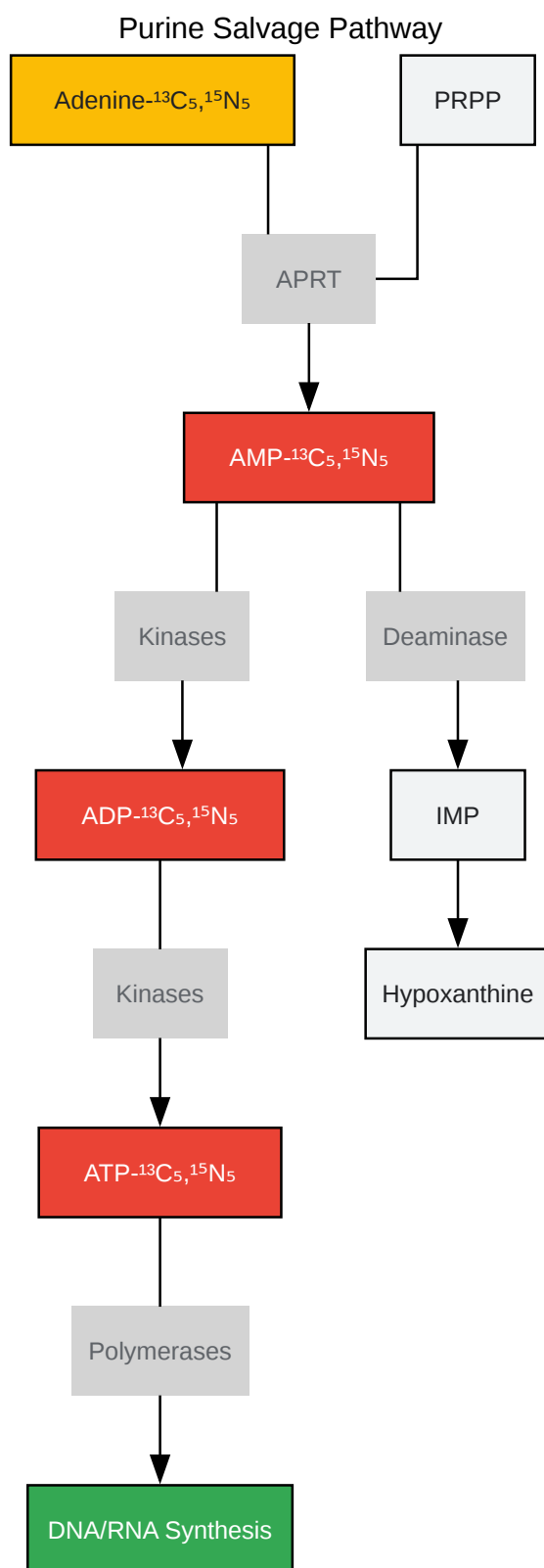
Protocol 2: Isotopic Labeling of RNA for NMR Spectroscopy

This protocol describes a general method for preparing uniformly ^{13}C and ^{15}N -labeled RNA for structural and dynamic studies by NMR spectroscopy.

1. Preparation of Labeled Nucleotide Triphosphates (NTPs): a. Grow a suitable microorganism (e.g., *E. coli*) in a minimal medium where the sole carbon and nitrogen sources are ^{13}C -labeled glucose and ^{15}N -labeled ammonium chloride, respectively. b. Harvest the cells and extract the total nucleic acids. c. Hydrolyze the nucleic acids to nucleotide monophosphates (NMPs). d. Enzymatically convert the labeled NMPs to the corresponding nucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP). Purify the resulting labeled NTPs.
2. In Vitro Transcription: a. Set up an in vitro transcription reaction using a DNA template encoding the RNA of interest, T7 RNA polymerase, and the prepared $^{13}\text{C}/^{15}\text{N}$ -labeled NTPs. b. Incubate the reaction at 37°C for several hours. c. Purify the resulting labeled RNA transcript using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
3. NMR Sample Preparation and Analysis: a. Desalt and buffer-exchange the purified RNA into a suitable NMR buffer (e.g., a low-salt buffer containing D_2O). b. Concentrate the RNA sample to the desired concentration for NMR analysis (typically 0.5-1.0 mM). c. Acquire heteronuclear multi-dimensional NMR spectra (e.g., ^1H - ^{15}N HSQC, ^1H - ^{13}C HSQC) to study the structure and dynamics of the RNA molecule. The isotopic labels allow for the resolution of spectral overlap and the application of advanced NMR experiments.

Mandatory Visualizations

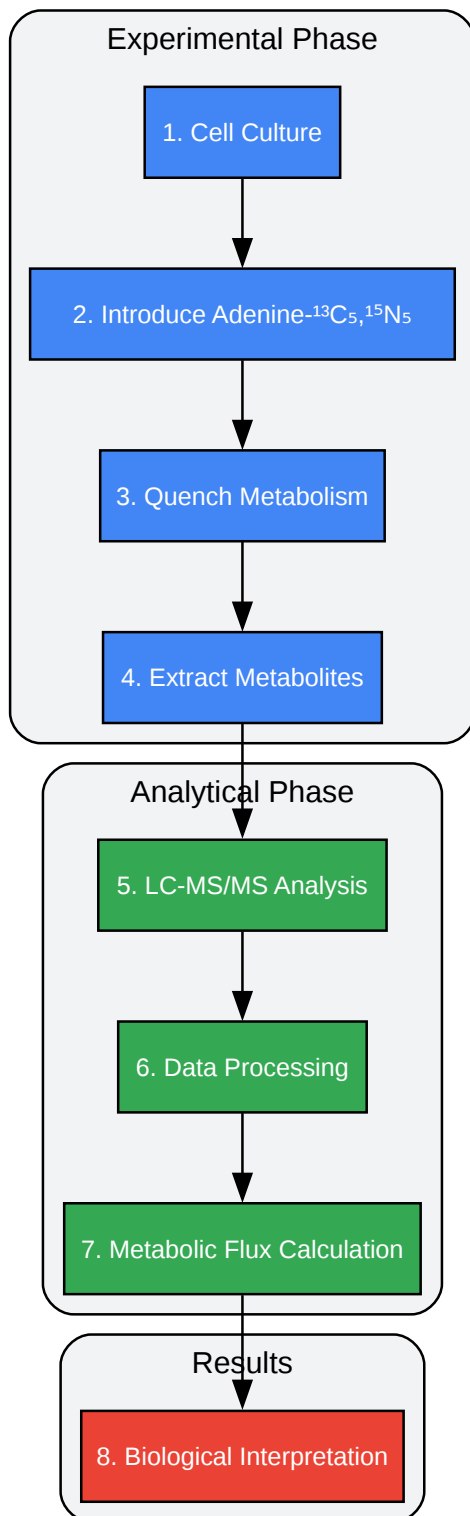
The following diagrams, generated using Graphviz, illustrate key concepts relevant to the use of **Adenine- $^{13}\text{C}5,^{15}\text{N}5$** .



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Caption: Incorporation of labeled adenine into nucleotides via the purine salvage pathway.

General Workflow for Stable Isotope Tracing

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